molecular formula C9H8BrN3O2 B1378971 Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate CAS No. 944896-67-7

Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate

Cat. No.: B1378971
CAS No.: 944896-67-7
M. Wt: 270.08 g/mol
InChI Key: IMKBFCDPIFTPLH-UHFFFAOYSA-N
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Description

Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate (CAS: 944896-67-7) is a brominated heterocyclic compound with the molecular formula C₉H₈BrN₃O₂ and a molecular weight of 270.08 g/mol . The bromine atom at the 6-position enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making it a valuable intermediate in medicinal chemistry . The compound is typically a pale-yellow solid, stored at 2–8°C, and exhibits moderate stability under ambient conditions .

Properties

IUPAC Name

ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-8(14)7-5-13-4-6(10)3-11-9(13)12-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKBFCDPIFTPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=NC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-A]pyrimidines .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate is primarily recognized for its potential therapeutic properties:

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyrimidine compounds exhibit anticancer properties. The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, studies have shown that similar compounds can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer cells .

Antiviral Properties

The imidazo[1,2-a]pyrimidine scaffold has been associated with antiviral activity. Compounds within this class have demonstrated effectiveness against various viral infections by interfering with viral replication mechanisms. This compound may serve as a lead compound for developing antiviral agents .

Neuropharmacological Effects

Certain derivatives have been explored for their neuropharmacological effects, including anxiolytic and hypnotic activities. For example, related compounds have been developed into drugs such as zolpidem, which is used for treating insomnia .

Organic Synthesis Applications

The compound serves as a valuable intermediate in organic synthesis:

Synthesis of Bioactive Molecules

This compound can be utilized in the synthesis of various bioactive molecules. Its structure allows for further functionalization leading to the development of new pharmacophores .

Building Block for Complex Molecules

The compound's ability to undergo various chemical reactions makes it an excellent building block for synthesizing more complex heterocyclic compounds. This versatility is crucial in medicinal chemistry where diverse structures are required to optimize biological activity .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

StudyFocusFindings
Anderson et al. (2003)CDK InhibitorsIdentified imidazo[1,2-a]pyrimidines as effective CDK inhibitors, providing a basis for anticancer drug development.
Trapani et al. (2003)Anticonvulsant AgentsDemonstrated anticonvulsant properties of related compounds, suggesting potential therapeutic applications in epilepsy treatment.
Gueiffier et al. (1998)Antiviral ActivityShowed that imidazo derivatives could inhibit viral replication, indicating their use in antiviral drug design.

Mechanism of Action

The mechanism of action of Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the protein FtsZ, leading to the arrest of cell division in certain bacteria . This makes it a promising candidate for the development of new antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate are best understood through comparisons with analogs differing in substituents, ring systems, or substitution patterns. Below is a detailed analysis:

Structural Analogues within the Imidazo[1,2-a]pyrimidine Family

Compound Name Molecular Formula Molecular Weight (g/mol) Key Differences Biological/Reactivity Notes References
Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate C₉H₉N₃O₂ 191.19 Lacks bromine at C6 Lower molecular weight; reduced halogen-driven reactivity. Used in CDK inhibitor synthesis.
Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate C₉H₈BrN₃O₂ 270.08 Carboxylate at C3 instead of C2 Positional isomerism affects hydrogen-bonding and solubility. May undergo Dimroth rearrangement under basic conditions.
Ethyl 6-bromo-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate C₁₀H₁₀BrN₃O₂ 284.11 Methyl group at C2; carboxylate at C3 Increased lipophilicity; potential for enhanced membrane permeability.
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate C₁₀H₉BrN₄O₂ 289.11 Pyridine core instead of pyrimidine; amino group at C8 Altered π-stacking interactions; amino group enables functionalization (e.g., acylation).

Halogen-Substituted Derivatives

  • Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS: N/A): Fluorine’s electronegativity enhances bioavailability and binding affinity to hydrophobic enzyme pockets. Pyridine core alters electronic distribution vs. pyrimidine .

Physicochemical and Reactivity Comparisons

  • Reactivity : Bromine’s larger atomic radius compared to chlorine or fluorine increases polarizability, favoring nucleophilic aromatic substitution (SNAr) and metal-catalyzed coupling reactions .
  • Solubility: The carboxylate group improves aqueous solubility relative to non-esterified analogs, but bromine’s hydrophobicity reduces it compared to chloro/fluoro derivatives .
  • Thermal Stability : Methyl-substituted derivatives (e.g., Ethyl 6-bromo-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate) exhibit higher thermal stability due to steric protection of reactive sites .

Key Research Findings

  • Dimroth Rearrangement : Ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates undergo isomerization to 3-carboxylate derivatives under basic conditions, critical for optimizing synthetic routes .
  • Synthetic Utility : The bromine atom in this compound enables efficient Suzuki-Miyaura couplings for diversifying imidazo[1,2-a]pyrimidine libraries .
  • Toxicity Profile : The compound’s hazard statements (H302, H315, H319, H335) highlight risks of oral toxicity and irritation, necessitating careful handling compared to less-hazardous chloro analogs .

Biological Activity

Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, characterized by its fused bicyclic structure that incorporates both imidazole and pyridine rings. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry.

  • Molecular Formula : C10H9BrN2O2
  • CAS Number : 67625-37-0
  • Structure : The compound features a bromine atom at the 6-position, which can participate in various chemical reactions such as substitution and oxidation.

This compound interacts with specific molecular targets, influencing various biological pathways:

  • Molecular Targets : The compound can bind to enzymes and receptors, modulating their activity.
  • Pathways Involved : It has been shown to affect signaling pathways related to neurotransmission, inflammation, and cell proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • PI3K/Akt/mTOR Pathway : Research indicates that derivatives of this compound can inhibit the growth of cancer cells by targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in tumors .
  • Cell Line Studies : In vitro studies have demonstrated its effectiveness against various cancer cell lines, showcasing IC50 values in the nanomolar range for cell growth inhibition .

Antimicrobial Properties

The compound has also exhibited notable antimicrobial activity:

  • Bacterial Inhibition : this compound has shown efficacy against both Gram-positive and Gram-negative bacteria. Its derivatives have been tested against strains such as E. coli and S. aureus, demonstrating significant bacteriostatic effects .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has displayed anti-inflammatory activity:

  • Inhibition of Edema : Studies have reported that compounds derived from this scaffold can significantly reduce paw edema in animal models compared to standard anti-inflammatory drugs like indomethacin .

Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits PI3K/Akt/mTOR pathway; effective in various cell lines
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduces edema; superior to indomethacin

Case Study: Synthesis and Evaluation

A recent study synthesized a series of derivatives based on this compound and evaluated their biological activities. The synthesized compounds were characterized using NMR and HRMS techniques. Biological evaluations indicated that certain derivatives exhibited enhanced potency against cancer cell lines compared to the parent compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate?

  • Methodological Answer : A widely used route involves condensation of 2-amino-5-iodopyrimidine with ethyl bromopyruvate to form a 6-iodo intermediate, followed by Suzuki cross-coupling with arylboronic acids to introduce substituents. Key steps include:

  • Step 1 : Reaction of 2-amino-5-iodopyrimidine with ethyl bromopyruvate under reflux in ethanol to yield the imidazo[1,2-a]pyrimidine core.
  • Step 2 : Suzuki-Miyaura coupling with substituted arylboronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) to install the bromo group at position 6 .
  • Critical Factors : Solvent choice (e.g., DMF vs. THF), reaction temperature, and catalyst loading significantly impact yield (typically 60–85%).

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : A combination of NMR (¹H, ¹³C, HMBC) and X-ray crystallography is employed:

  • NMR Analysis : HMBC correlations confirm connectivity between H-3 and C-2 (carbonyl), while NOESY identifies spatial proximity of the ethyl ester group to the pyrimidine ring .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the fused imidazo-pyrimidine system. For example, the C6-Br bond length is typically 1.88–1.92 Å, consistent with sp² hybridization .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Assays against kinases (e.g., CDK2) measure IC₅₀ values via fluorescence polarization or radiometric methods .
  • Antiviral Screening : Plaque reduction assays (e.g., against HSV-1) quantify EC₅₀ using viral titer reduction in Vero cells .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes to target proteins, prioritizing derivatives for synthesis .

Advanced Research Questions

Q. How does the Dimroth rearrangement influence the regioselectivity of amidation reactions in derivatives of this compound?

  • Methodological Answer : Under basic hydrolysis conditions (e.g., NaOH/EtOH), the ethyl ester undergoes hydrolysis to the carboxylic acid, which triggers a Dimroth rearrangement. This shifts the carbonyl group from position 2 to 3, yielding imidazo[1,2-a]pyrimidine-3-carboxylic acid amides instead of the expected 2-carboxamides .

  • Control Strategies :
  • Avoid aqueous base during hydrolysis; use anhydrous conditions (e.g., LiOH in THF).
  • Direct amidation of the ethyl ester (e.g., with HATU/DIPEA) bypasses rearrangement .

Q. How can regioselectivity challenges in Suzuki cross-coupling reactions be addressed for brominated imidazo[1,2-a]pyrimidines?

  • Methodological Answer : Regioselectivity is influenced by:

  • Ligand Design : Bulky ligands (e.g., SPhos) favor coupling at the brominated position by sterically hindering alternative sites.
  • Substituent Effects : Electron-withdrawing groups (e.g., -Br) enhance reactivity at C-6 by polarizing the C-Br bond.
  • Catalyst Optimization : Pd(OAc)₂ with XPhos achieves >90% selectivity for C-6 coupling in model reactions .

Q. What strategies resolve contradictions in reported reaction outcomes for derivatives of this compound?

  • Methodological Answer : Discrepancies (e.g., varying yields or isomer ratios) are analyzed via:

  • Isotopic Labeling : ¹⁵N/¹⁴N-labeled precursors track nitrogen migration during rearrangements .
  • Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) predict thermodynamic stability of intermediates, clarifying dominant pathways .
  • Reaction Monitoring : In situ IR or LC-MS identifies transient intermediates (e.g., ring-opened species) that may lead to divergent products .

Q. How can synthetic protocols be optimized to improve yield and purity of this compound?

  • Methodological Answer :

  • Solvent Screening : Ethanol vs. DMF impacts reaction rate; ethanol reduces side reactions (e.g., dimerization) .
  • Purification Techniques : Use of preparative HPLC with C18 columns (ACN/H₂O gradient) resolves regioisomeric impurities .
  • Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd@SiO₂) reduce metal leaching and enable reuse over 5 cycles without yield drop .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate
Reactant of Route 2
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Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate

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